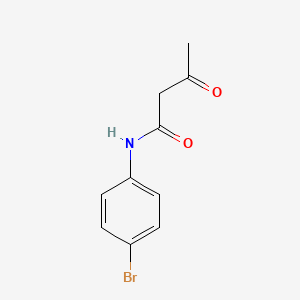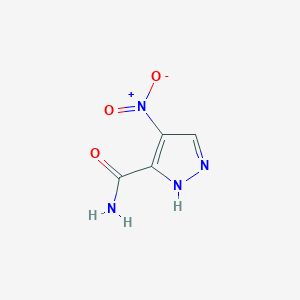
N-(4-Bromphenyl)-3-oxobutanamid
Übersicht
Beschreibung
N-(4-Bromophenyl)-3-oxobutanamide is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)-3-oxobutanamide involves a reliable one-step process that illustrates the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .
Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl)-3-oxobutanamide is represented by the formula C8H8BrNO, with a molecular weight of 214.059 . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) .
Chemical Reactions Analysis
N-(4-Bromophenyl)-3-oxobutanamide has been involved in Suzuki cross-coupling reactions with various arylboronic acids in moderate to good yields . Both electron-donating and withdrawing functional groups were well tolerated in reaction conditions .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
N-(4-Bromphenyl)-3-oxobutanamid: Derivate wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Diese Verbindungen zeigten vielversprechende Ergebnisse sowohl gegen grampositive als auch gramnegative Bakterien sowie gegen Pilzarten. Zum Beispiel haben bestimmte Derivate eine signifikante Aktivität gegen Bakterienstämme wie Staphylococcus aureus und Escherichia coli sowie gegen Pilzstämme wie Aspergillus niger und Candida albicans gezeigt .
Antiproliferative Mittel
Die gleiche Klasse von Verbindungen wurde auch auf ihre antiproliferativen Eigenschaften, insbesondere gegen Krebszelllinien, untersucht. Forschungsergebnisse zeigen, dass einige Derivate als potente Inhibitoren des Krebszellwachstums wirken können, wobei eine spezifische Aktivität gegen humane Brustadenokarzinom-Krebszelllinien (MCF7) festgestellt wurde. Dies deutet auf eine mögliche Anwendung in der Krebstherapie hin, bei der gezielt spezifische an der Zellproliferation beteiligte Signalwege angegriffen werden .
Molekular-Docking-Studien
Molekular-Docking-Studien von This compound-Derivaten wurden durchgeführt, um ihre Interaktion mit biologischen Zielstrukturen zu verstehen. Diese Studien helfen bei der Identifizierung der Bindungsmodi und Affinitäten dieser Verbindungen mit verschiedenen Rezeptoren, was für ein rationales Arzneimittel-Design entscheidend ist. Die aus solchen Studien gewonnenen Erkenntnisse können die Entwicklung effektiverer Therapeutika leiten .
Synthese von heterozyklischen Verbindungen
Die Bromphenylgruppe in This compound macht es zu einem wertvollen Vorläufer bei der Synthese von heterozyklischen Verbindungen. Heterocyclen, wie z. B. Thiazole, sind in der pharmazeutischen Chemie aufgrund ihrer breiten Palette biologischer Aktivitäten wichtig. Die Möglichkeit, verschiedene heterozyklische Strukturen aus dieser Verbindung zu synthetisieren, erweitert ihre Nützlichkeit in der Wirkstoffforschung und -entwicklung .
Kristallographische Charakterisierung
This compound: und seine Derivate sind auch in der Kristallographie von Interesse. Detaillierte kristallographische Studien können die molekulare Konformation, die Bindungsinteraktionen und die Gesamtstruktur dieser Verbindungen aufdecken. Solche Informationen sind unerlässlich, um die physikalischen Eigenschaften und die Reaktivität zu verstehen, was wiederum ihre biologische Aktivität beeinflussen kann .
Supramolekulare Chemie
Die strukturellen Merkmale von This compound-Derivaten erleichtern die Bildung von supramolekularen Strukturen durch nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen und Halogenbrückenbindungen. Diese Wechselwirkungen sind entscheidend auf dem Gebiet der Kristalltechnik, wo sie genutzt werden, um neue Materialien mit gewünschten Eigenschaften zu entwerfen .
Biologische Aktivität von Metallderivaten
Die Thiocarbamategruppe in verwandten Molekülen hat gezeigt, dass ihre Metallderivate, insbesondere solche, die Gold enthalten, eine signifikante biologische Aktivität aufweisen. Dazu gehören Antikrebsaktivität und bakterizide Eigenschaften. Die Untersuchung von This compound könnte zur Entwicklung neuer metallbasierter Medikamente mit verbesserten therapeutischen Wirkungen führen .
Design neuartiger Chemotypen
This compound: ist ein vielseitiger Baustein für die Entwicklung neuartiger Chemotypen. Es kann in verschiedene molekulare Gerüste integriert werden, was zur Entstehung neuer Verbindungen mit potenziellen biologischen Aktivitäten führt. Dazu gehört die Entwicklung von N-Acyl-α-Aminosäuren, Oxazolen und anderen wichtigen Klassen von bioaktiven Molekülen .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJEVGOXBFZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344689 | |
| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38418-24-5 | |
| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)









![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)
